1-Cyclohexyl-3-(4-methylphenyl)thiourea
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Overview
Description
1-Cyclohexyl-3-(4-methylphenyl)thiourea is an organosulfur compound with the molecular formula C14H20N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes .
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(4-methylphenyl)thiourea typically involves the reaction of cyclohexylamine with 4-methylphenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Cyclohexyl-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclohexyl-3-(4-methylphenyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is the basis for its potential therapeutic effects. The exact pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
1-Cyclohexyl-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives such as:
1,3-Di-p-tolylthiourea: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
1-(1-Naphthoyl)-3-(2,4-difluorophenyl)thiourea: This compound has different aromatic substituents, which can affect its binding properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
15863-19-1 |
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Molecular Formula |
C14H20N2S |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
1-cyclohexyl-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C14H20N2S/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |
InChI Key |
CFLODRBMZSPZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2CCCCC2 |
Origin of Product |
United States |
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